2,3,5,6-Tetrafluoroisonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrafluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO2/c7-2-1(6(12)13)3(8)5(10)11-4(2)9/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMDBAYDZHUEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380245 | |
| Record name | 2,3,5,6-Tetrafluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-10-7 | |
| Record name | 2,3,5,6-Tetrafluoroisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Properties
The synthesis of 2,3,5,6-Tetrafluoroisonicotinic acid is primarily achieved through a multi-step process starting from the readily available pentafluoropyridine (B1199360).
A plausible and commonly employed synthetic route involves two key transformations:
Nucleophilic Substitution to Introduce a Cyano Group: Pentafluoropyridine undergoes a nucleophilic aromatic substitution reaction with a cyanide source, such as sodium or potassium cyanide. The reaction typically proceeds with high regioselectivity, with the cyanide ion displacing the fluorine atom at the 4-position (para to the nitrogen atom), which is the most activated site for nucleophilic attack. This step yields 4-cyano-2,3,5,6-tetrafluoropyridine.
Hydrolysis of the Nitrile: The resulting 4-cyano-2,3,5,6-tetrafluoropyridine is then subjected to hydrolysis. This is typically carried out under acidic or basic conditions, which converts the nitrile functional group (-CN) into a carboxylic acid group (-COOH), affording the final product, this compound.
Expected Physicochemical Properties:
| Property | Expected Value/Characteristic |
| Molecular Formula | C₆HF₄NO₂ |
| Molecular Weight | 195.07 g/mol |
| Appearance | White to off-white solid |
| Acidity (pKa) | Expected to be a relatively strong acid due to the electron-withdrawing fluorine atoms. For comparison, the pKa of the related 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is 5.3. ossila.com |
| Solubility | Likely soluble in polar organic solvents. |
Expected Spectroscopic Data:
¹H NMR: A single signal in the aromatic region, likely a singlet or a finely split multiplet, corresponding to the carboxylic acid proton.
¹³C NMR: Resonances corresponding to the six carbon atoms of the pyridine (B92270) ring and the carboxylic acid carbon. The signals for the fluorine-bearing carbons would exhibit characteristic C-F coupling.
¹⁹F NMR: Two distinct signals, each integrating to two fluorine atoms, corresponding to the fluorine atoms at the 2,6- and 3,5-positions. These signals would likely appear as multiplets due to F-F coupling.
Comprehensive Analysis of Chemical Reactivity and Derivatization of 2,3,5,6 Tetrafluoroisonicotinic Acid
Transformations at the Carboxylic Acid Functional Group
The carboxylic acid group of 2,3,5,6-tetrafluoroisonicotinic acid is the primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Synthesis of Activated Carboxylic Acid Derivatives
Activation of the carboxylic acid group is a common strategy to enhance its reactivity towards nucleophiles. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, leading to the formation of highly reactive intermediates such as acid halides and acid anhydrides.
Acid halides are valuable synthetic intermediates due to their high reactivity, which allows for facile reactions with a wide range of nucleophiles.
Tetrafluoroisonicotinyl Chloride: The conversion of this compound to its corresponding acid chloride, tetrafluoroisonicotinyl chloride, can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation. The reaction typically proceeds by refluxing the carboxylic acid in an excess of thionyl chloride, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acid chloride. masterorganicchemistry.com
| Reagent | Conditions | Product |
| Thionyl chloride (SOCl₂) | Reflux, optional catalyst (e.g., DMF) | Tetrafluoroisonicotinyl chloride |
Tetrafluoroisonicotinyl Fluoride (B91410): The synthesis of acid fluorides from carboxylic acids is less common than the synthesis of acid chlorides but can be accomplished using specific fluorinating agents. Reagents such as cyanuric fluoride or fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) can be used for this purpose. These reactions often require milder conditions compared to those for acid chloride synthesis.
Acid anhydrides are another class of activated carboxylic acid derivatives that are useful for acylation reactions. Symmetrical anhydrides like tetrafluoroisonicotinic anhydride (B1165640) can be prepared from the corresponding carboxylic acid through dehydration reactions.
One common method involves the reaction of the carboxylic acid with a dehydrating agent such as trifluoroacetic anhydride. harvard.edu Another approach is the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or the treatment of the carboxylic acid salt with an acyl halide. A more recent method for the synthesis of carboxylic anhydrides involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride, which proceeds under mild and neutral conditions to give high yields. nih.gov
| Reagent System | Conditions | Product |
| Trifluoroacetic anhydride | Room temperature or gentle heating | Tetrafluoroisonicotinic anhydride |
| Oxalyl chloride / Triphenylphosphine oxide | Mild, neutral conditions | Tetrafluoroisonicotinic anhydride |
Esterification Reactions (e.g., Ethyl and Methyl Tetrafluoroisonicotinate)
Esterification of this compound can be accomplished through several standard methods. The choice of method often depends on the scale of the reaction and the desired purity of the product.
Fischer Esterification: This is a classic method that involves reacting the carboxylic acid with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.
Reaction with Alkyl Halides: Esters can also be prepared by reacting the carboxylate salt of this compound with an alkyl halide (e.g., ethyl iodide or methyl iodide). The carboxylate salt is typically generated in situ by treating the carboxylic acid with a base such as sodium or potassium carbonate.
Activation-based Esterification: Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride or anhydride, which then readily reacts with an alcohol to form the corresponding ester. This method often proceeds under milder conditions and gives higher yields compared to direct Fischer esterification.
| Ester Product | Synthesis Method | Reagents |
| Ethyl tetrafluoroisonicotinate | Fischer Esterification | Ethanol, H₂SO₄ (catalyst) |
| Methyl tetrafluoroisonicotinate | From Acid Chloride | Tetrafluoroisonicotinyl chloride, Methanol, Base (e.g., pyridine) |
Amidation and Hydrazinolysis Reactions
The reaction of this compound and its derivatives with nitrogen-based nucleophiles leads to the formation of amides and hydrazides, which are important functional groups in many biologically active molecules.
Substituted amides of this compound can be synthesized by reacting the acid or its activated derivatives with primary or secondary amines. libretexts.org
From the Carboxylic Acid: Direct condensation of this compound with an amine requires high temperatures or the use of a coupling agent to facilitate the removal of water. Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), or uronium salts (e.g., HBTU, HATU). These reagents activate the carboxylic acid in situ, allowing for a smooth reaction with the amine under mild conditions.
From Activated Derivatives: A more common and efficient method for amide synthesis involves the reaction of an activated derivative of the carboxylic acid, such as the acid chloride or anhydride, with an amine. libretexts.org These reactions are typically fast and proceed at room temperature or with gentle heating. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrogen halide formed as a byproduct when using an acid chloride.
| Starting Material | Reagents | Product |
| This compound | Amine, Coupling Agent (e.g., DCC) | N-Substituted tetrafluoroisonicotinamide |
| Tetrafluoroisonicotinyl chloride | Amine, Base (e.g., Triethylamine) | N-Substituted tetrafluoroisonicotinamide |
Hydrazinolysis: The reaction of esters of this compound, such as ethyl or methyl tetrafluoroisonicotinate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the formation of 2,3,5,6-tetrafluoroisonicotinohydrazide. This reaction, known as hydrazinolysis, is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol. The resulting hydrazide is a key intermediate for the synthesis of various heterocyclic compounds.
Formation of Hydrazines (e.g., N,N'-Bis(tetrafluoroisonicotinyl)hydrazine)
The synthesis of N,N'-diacylhydrazines, such as N,N'-Bis(tetrafluoroisonicotinyl)hydrazine, is a key transformation of the carboxylic acid group. These symmetrical hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.netingentaconnect.com A common and effective method for their preparation involves the reaction of a reactive carboxylic acid derivative, typically an acyl chloride, with hydrazine hydrate. imust.edu.cnorgsyn.org
The synthesis of N,N'-Bis(tetrafluoroisonicotinyl)hydrazine would logically proceed in two steps. First, this compound is converted to its more reactive acyl chloride, 2,3,5,6-tetrafluoroisonicotinoyl chloride. This can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
In the second step, the isolated acyl chloride is reacted with hydrazine hydrate (N₂H₄·H₂O). The stoichiometry is critical; a 2:1 molar ratio of the acyl chloride to hydrazine is required to ensure diacylation. The reaction is typically performed in a suitable solvent at controlled temperatures to manage the exothermic nature of the reaction and to minimize the formation of the mono-acylhydrazide byproduct. orgsyn.orgrsc.org The highly nucleophilic nitrogen atoms of hydrazine attack two molecules of the electrophilic acyl chloride, leading to the formation of the stable, symmetrical N,N'-Bis(tetrafluoroisonicotinyl)hydrazine.
Table 1: Plausible Reaction Scheme for N,N'-Bis(tetrafluoroisonicotinyl)hydrazine Synthesis
| Step | Reactants | Reagents | Product |
| 1 | This compound | Thionyl chloride (SOCl₂) | 2,3,5,6-Tetrafluoroisonicotinoyl chloride |
| 2 | 2,3,5,6-Tetrafluoroisonicotinoyl chloride, Hydrazine hydrate | Inert solvent (e.g., THF, CH₂Cl₂) | N,N'-Bis(tetrafluoroisonicotinyl)hydrazine |
Reactivity of the Polyfluorinated Pyridine Nucleus
The tetrafluoropyridine ring of this compound is highly electron-deficient due to the combined inductive effects of the four fluorine atoms and the nitrogen heteroatom. This property makes the ring susceptible to nucleophilic aromatic substitution (SNA_r) and facilitates the formation of organometallic species through halogen-metal exchange.
Regioselective Nucleophilic Attack on the Tetrafluoropyridine Ring
Nucleophilic aromatic substitution is a characteristic reaction of polyfluoroheteroaromatic compounds. The reactivity of the fluorine atoms on the pyridine ring towards nucleophilic displacement follows a well-established regiochemical pattern. The order of activation is 4- (para) > 2- (ortho) > 3- (meta) relative to the ring nitrogen. researchgate.netnih.gov This selectivity is dictated by the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex, an effect that is most pronounced when the attack occurs at the para or ortho positions. nih.gov
In pentafluoropyridine (B1199360), nucleophiles such as amines, thiols, and alkoxides selectively displace the fluorine atom at the C-4 position to yield 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. nih.govresearchgate.net When the C-4 position is already occupied by a substituent (that is not a good leaving group), nucleophilic attack then preferentially occurs at the C-2 (and C-6) positions. For instance, in 4-phenylsulfonyl tetrafluoropyridine, the initial nucleophilic substitution happens at the 2-position. researchgate.net This predictable regioselectivity allows for the sequential and controlled introduction of various functional groups onto the fluorinated pyridine scaffold. researchgate.netnih.gov
Table 2: Examples of Regioselective Nucleophilic Substitution on Perfluoropyridines
| Starting Material | Nucleophile | Position of Attack | Product Type |
| Pentafluoropyridine | Malononitrile (C-nucleophile) | 4-position | 2-(Perfluoropyridin-4-yl)malononitrile |
| Pentafluoropyridine | Piperazine (N-nucleophile) | 4-position | 1-(Perfluoropyridin-4-yl)piperazine |
| Pentafluoropyridine | 1-Methyl-1H-tetrazole-5-thiol (S-nucleophile) | 4-position | 2,3,5,6-Tetrafluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine |
| 4-Phenylsulfonyl tetrafluoropyridine | Amines (N-nucleophile) | 2-position | 2-Amino-3,5,6-trifluoro-4-phenylsulfonylpyridine |
Data compiled from references researchgate.netnih.gov.
Formation of Organometallic Species from the Fluorinated Pyridine
The carbon-fluorine bonds of the tetrafluoropyridine ring can be transformed into carbon-metal bonds, opening avenues for cross-coupling reactions and further derivatization.
The carboxylic acid group of this compound readily undergoes deprotonation to form carboxylate salts with various metal ions. These salts can be synthesized by standard acid-base reactions, such as treating the carboxylic acid with a corresponding metal hydroxide (B78521), oxide, or carbonate. wikipedia.orgthieme-connect.de For instance, reacting this compound with zinc oxide (ZnO) or cadmium carbonate (CdCO₃) in an appropriate solvent would yield the corresponding zinc(II) or cadmium(II) tetrafluoroisonicotinate. nih.govacs.orgrsc.org Similarly, reaction with a mercury(II) salt, such as mercury(II) acetate (B1210297), in a metathesis reaction would produce mercury(II) tetrafluoroisonicotinate. researchgate.netnih.gov The resulting metal carboxylates often exhibit different solubility, stability, and crystallinity compared to the parent acid. thieme-connect.de
Table 3: General Synthesis of Metal Salts
| Metal Ion | Typical Metal Precursor | Reaction Type | Product |
| Zn(II) | Zinc oxide (ZnO), Zinc carbonate (ZnCO₃) | Acid-Base | Zinc(II) 2,3,5,6-tetrafluoroisonicotinate |
| Cd(II) | Cadmium hydroxide (Cd(OH)₂), Cadmium carbonate (CdCO₃) | Acid-Base | Cadmium(II) 2,3,5,6-tetrafluoroisonicotinate |
| Hg(II) | Mercury(II) oxide (HgO), Mercury(II) acetate (Hg(OAc)₂) | Acid-Base / Salt Metathesis | Mercury(II) 2,3,5,6-tetrafluoroisonicotinate |
Organocopper reagents, particularly lithium dialkylcuprates (Gilman reagents), are highly versatile for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The preparation of a fluoropyridylcopper reagent would typically proceed via a transmetalation reaction from a corresponding organolithium or Grignard precursor. fiveable.me
Following the generation of 2,3,5,6-tetrafluoropyridyllithium (as described in the next section), it can be reacted with a copper(I) salt, such as copper(I) iodide (CuI), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. fiveable.me The stoichiometry determines the final copper species. Reaction of one equivalent of the organolithium with one equivalent of CuI would form the neutral organocopper species (C₅F₄N)Cu, while using two equivalents of the organolithium results in the formation of the more reactive lithium di(tetrafluoropyridyl)cuprate, Li[(C₅F₄N)₂Cu]. wikipedia.org These fluoropyridylcopper reagents can then be used in coupling reactions with organic halides, conjugate additions to α,β-unsaturated carbonyls, and other transformations.
Direct deprotonation of 2,3,5,6-tetrafluoropyridine (B1295328) is difficult. A more effective route to generate the corresponding organolithium and Grignard reagents is through halogen-metal exchange from a 4-halotetrafluoropyridine precursor. rsc.org Specifically, 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) serves as an excellent starting material for this purpose.
Treatment of 2,3,5,6-tetrafluoro-4-iodopyridine with an alkyllithium reagent like n-butyllithium in an inert solvent (e.g., diethyl ether or THF) at low temperature leads to a rapid iodine-lithium exchange, yielding 2,3,5,6-tetrafluoropyridyllithium. rsc.org Similarly, reaction with magnesium metal (activated, for example, with iodine) in THF generates the Grignard reagent, 2,3,5,6-tetrafluoropyridylmagnesium iodide. rsc.org
These organometallic intermediates are powerful nucleophiles and bases. Their reactivity is characteristic of organolithium and Grignard reagents; for example, they can react with various electrophiles such as aldehydes, ketones, and carbon dioxide. Reaction with CO₂, followed by acidic workup, would regenerate a carboxylic acid, in this case, this compound. libretexts.org
Advanced Structural Modifications and Heterocyclic Annulations
The highly electrophilic nature of the tetrafluorinated pyridine ring, combined with the reactivity of the carboxylic acid group, makes this compound a versatile precursor for the synthesis of complex heterocyclic structures. Advanced structural modifications primarily involve intramolecular or intermolecular reactions that lead to the formation of new rings fused or bridged to the core pyridine structure. These annulation strategies are critical in medicinal chemistry for creating novel molecular scaffolds.
Formation of Fused and Bridged Heterocyclic Systems
The construction of fused and bridged heterocyclic systems from this compound leverages the high reactivity of the fluorinated pyridine ring towards nucleophilic aromatic substitution (SNAr). byjus.commasterorganicchemistry.comwikipedia.org The electron-withdrawing effects of the fluorine atoms and the ring nitrogen activate the carbon atoms for attack by nucleophiles. This allows for the displacement of adjacent fluorine atoms by bifunctional nucleophiles to form a new fused ring.
A prominent example of this strategy is the synthesis of triazolopyridine derivatives. The general synthesis of triazolopyridines often involves the cyclization of a 2-hydrazinopyridine (B147025) precursor. researchgate.netorganic-chemistry.orgresearchgate.net For instance, a 2-hydrazinopyridine can be acylated and then subjected to dehydrative cyclization under acidic conditions or with reagents like phosphorus oxychloride to yield the fused researchgate.netorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine system. google.com
In the context of this compound, a synthetic route can be devised wherein one of the fluorine atoms ortho to the ring nitrogen (at the 2- or 6-position) is first displaced by hydrazine. The resulting hydrazinopyridine intermediate can then react intramolecularly or with a suitable one-carbon synthon to form the fused triazole ring. The reactivity of perfluorinated heteroaromatics like pentafluoropyridine shows that nucleophilic attack occurs preferentially at the 4-position, followed by the 2- and 6-positions. nih.govresearchgate.net By modifying the isonicotinic acid group, the 2- and 6-positions become prime targets for initial substitution, paving the way for annulation.
Table 1: Representative Synthesis of a Fused Triazolopyridine System
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
|---|
Bridged heterocyclic systems, while less common from this specific precursor, can be conceptualized through multi-step sequences involving intramolecular cyclizations where a side chain attached to the pyridine ring attacks another position on the ring. nih.gov The synthesis of such complex scaffolds often requires careful design of the precursor to facilitate the desired ring-forming reaction. nih.gov
Incorporation into Multicyclic Compounds (e.g., Oxadiazole and Thiadiazole Derivatives)
The carboxylic acid moiety of this compound is a key functional group for derivatization into various five-membered heterocyclic rings, such as oxadiazoles (B1248032) and thiadiazoles. These heterocycles are significant pharmacophores in drug discovery. The most common synthetic pathway involves the initial conversion of the carboxylic acid to its corresponding acid hydrazide, 2,3,5,6-tetrafluoroisonicotinohydrazide.
Synthesis of 1,3,4-Oxadiazole Derivatives: The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from 2,3,5,6-tetrafluoroisonicotinohydrazide can be achieved through several established methods. A widely used approach is the cyclocondensation of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov This reaction allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring, depending on the carboxylic acid used.
Alternatively, the hydrazide can be reacted with carbon disulfide in a basic medium to form an intermediate, which upon oxidative cyclization yields a 5-thiol-1,3,4-oxadiazole derivative. This thiol group can be further functionalized.
Table 2: General Synthesis of 1,3,4-Oxadiazole Derivatives
| Step | Precursor | Reagent(s) | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2,3,5,6-Tetrafluoroisonicotinohydrazide | Aromatic/Aliphatic Carboxylic Acid (R-COOH), POCl₃ | 2-(2,3,5,6-Tetrafluoropyridin-4-yl)-5-substituted-1,3,4-oxadiazole | Cyclocondensation |
Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives: Similarly, 2,3,5,6-tetrafluoroisonicotinohydrazide is the key intermediate for synthesizing 1,3,4-thiadiazole derivatives. The reaction of the hydrazide with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent is a common method for the synthesis of 2-substituted-5-(tetrafluoropyridin-4-yl)-1,3,4-thiadiazoles.
Another versatile method is the conversion of the acid hydrazide to a thiosemicarbazide (B42300) derivative by reacting it with an isothiocyanate. The resulting thiosemicarbazide can then undergo acid-catalyzed intramolecular cyclization to afford a 2-amino-5-substituted-1,3,4-thiadiazole. researchgate.net
Table 3: General Synthesis of 1,3,4-Thiadiazole Derivatives
| Step | Precursor | Reagent(s) | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2,3,5,6-Tetrafluoroisonicotinohydrazide | Substituted Isothiocyanate (R-NCS) | 1-(2,3,5,6-Tetrafluoroiso-nicotinoyl)-4-substituted-thiosemicarbazide | Addition |
| 2 | 1-(2,3,5,6-Tetrafluoroiso-nicotinoyl)-4-substituted-thiosemicarbazide | H₂SO₄ or POCl₃ | 2-(Substituted-amino)-5-(2,3,5,6-tetrafluoropyridin-4-yl)-1,3,4-thiadiazole | Intramolecular Cyclization/ Dehydration |
These synthetic strategies demonstrate the utility of this compound as a building block for accessing a diverse range of complex, fluorine-containing heterocyclic compounds with potential applications in various fields of chemical research.
Strategic Role of 2,3,5,6 Tetrafluoroisonicotinic Acid As a Building Block in Organic Synthesis
Utility in the Construction of Complex Molecular Architectures
The tetrafluorinated pyridine (B92270) ring of 2,3,5,6-tetrafluoroisonicotinic acid serves as a rigid and predictable scaffold for the synthesis of intricate molecules. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring and the carboxylic acid group, enabling a range of chemical transformations that are central to building molecular complexity.
Application in Cross-Coupling Methodologies
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While traditional cross-coupling reactions often employ organohalides, the use of carboxylic acids as coupling partners has gained significant traction as a more sustainable and often more practical alternative. This is typically achieved through a process known as decarboxylative cross-coupling.
In this context, this compound is a prime candidate for such transformations. The reaction involves the removal of the carboxylic acid group as carbon dioxide, followed by the coupling of the remaining tetrafluoropyridinyl fragment with another organic molecule. This approach leverages the inherent reactivity of the C-COOH bond, transforming a common functional group into a site for new bond formation.
The general mechanism for a palladium-catalyzed decarboxylative cross-coupling involves the formation of a metal-carboxylate intermediate, which then undergoes decarboxylation to generate an organometallic species. This species can then participate in a catalytic cycle, similar to traditional cross-coupling reactions, to form the desired product. The merger of photoredox catalysis with transition metal catalysis has further expanded the scope of these reactions, enabling the coupling of a diverse array of carboxylic acids with (hetero)aryl halides under mild conditions. nih.govnih.gov
While specific, high-throughput studies detailing the performance of this compound in a wide range of named cross-coupling reactions like Suzuki, Heck, or Sonogashira via a decarboxylative pathway are not extensively documented in readily available literature, the principles of metallaphotoredox catalysis strongly support its potential as a viable substrate. nih.gov The reaction would theoretically proceed as outlined in the table below, coupling the 2,3,5,6-tetrafluoropyridinyl moiety with various partners.
| Cross-Coupling Partner | Catalyst System (Hypothetical) | Resulting Bond | Product Class |
|---|---|---|---|
| Aryl Boronic Acid | Pd catalyst + Base | C(sp²)-C(sp²) | Tetrafluoropyridyl-Arene |
| Alkene | Pd catalyst + Base | C(sp²)-C(sp²) | Vinylated Tetrafluoropyridine |
| Terminal Alkyne | Pd/Cu catalyst + Base | C(sp²)-C(sp) | Alkynylated Tetrafluoropyridine |
Contribution to Fluorine-Containing Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of MOFs, such as their pore size, shape, and chemical environment, can be precisely tuned by changing the metal or the organic linker. Fluorinated organic linkers are of particular interest because the incorporation of fluorine atoms can enhance properties like thermal and chemical stability, hydrophobicity, and gas sorption capabilities.
This compound, with its rigid pyridine backbone and coordinating carboxylic acid group, is an excellent candidate for use as an organic linker in the synthesis of novel fluorine-containing MOFs (F-MOFs). The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, leading to the formation of stable, porous, three-dimensional structures.
The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a suitable solvent. rroij.com Room-temperature synthesis methods are also being developed to accommodate thermally sensitive linkers and to provide more sustainable synthetic routes. nih.gov While specific MOF structures incorporating this compound as the primary linker are emerging areas of research, its structural analogue, 2,3,5,6-tetrafluoroterephthalic acid, has been successfully used to construct F-MOFs, demonstrating the viability of the perfluorinated aromatic core in framework construction. nih.govnih.gov The use of polycarboxylic acids and nitrogen-containing linkers, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine, in conjunction with various metal ions like Co(II) has led to a diverse range of 3D frameworks with interesting topologies and properties. researchgate.net
Design and Synthesis of Advanced Functional Materials Precursors
The unique electronic and structural features of this compound make it a valuable precursor for the synthesis of advanced functional materials. The high degree of fluorination can impart desirable properties such as thermal stability, oxidative resistance, and altered electronic characteristics to the final materials.
One area of application is in the synthesis of fluorinated liquid crystals and polymers. The rigid, rod-like shape of the tetrafluoropyridinyl core is a common motif in liquid crystalline compounds. By converting the carboxylic acid to other functional groups (e.g., esters, amides), it can be incorporated into larger molecules designed to exhibit specific mesophases.
Furthermore, derivatives of this compound are precursors to important intermediates for agrochemicals and pharmaceuticals. The tetrafluoropyridinyl moiety is a key component in several biologically active molecules, and the carboxylic acid provides a handle for further chemical modification. For example, the acid can be converted to an acid chloride, which is a highly reactive intermediate for forming amides and esters. beilstein-journals.org The synthesis of related compounds, such as 2,3,5,6-tetrafluoropyridine-4-aldehyde and 2,3,5,6-tetrafluoropyridine-4-nitrile, highlights the utility of the tetrafluoropyridine core in accessing a variety of functional group transformations.
Integration into Reaction Cascade and Multi-Component Systems
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are highly efficient and atom-economical, making them ideal for the rapid generation of molecular diversity and the construction of complex libraries of compounds.
Carboxylic acids are common components in many well-known MCRs, most notably the Ugi and Passerini reactions. In the Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide combine to form an α-acylamino amide. The inclusion of this compound in such a reaction would allow for the direct incorporation of the tetrafluoropyridinyl moiety into a peptide-like scaffold. This would be a highly efficient method for creating libraries of novel, fluorinated compounds for screening in drug discovery and materials science.
The table below illustrates the potential role of this compound in a representative Ugi four-component reaction.
| Reactant 1 (Acid) | Reactant 2 (Amine) | Reactant 3 (Aldehyde) | Reactant 4 (Isocyanide) | Product Core Structure |
|---|---|---|---|---|
| This compound | Primary Amine (R¹-NH₂) | Aldehyde (R²-CHO) | Isocyanide (R³-NC) | α-(Tetrafluoropyridinyl-4-carboxamido) amide |
Similarly, reaction cascades, where a single synthetic operation triggers a sequence of intramolecular or intermolecular reactions, could be designed to leverage the reactivity of this compound. For instance, an initial reaction at the carboxylic acid group could unmask a reactive site that then participates in a subsequent cyclization or rearrangement, leading to the rapid construction of complex heterocyclic systems. While specific literature examples of this compound in MCRs or cascades are not widespread, its functional handles are well-suited for such synthetic strategies, which are increasingly employed in modern organic synthesis.
Theoretical and Mechanistic Investigations of 2,3,5,6 Tetrafluoroisonicotinic Acid and Its Transformations
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms involving 2,3,5,6-tetrafluoroisonicotinic acid. Through the application of quantum chemical calculations, researchers can model molecular structures, determine the energies of reactants, transition states, and products, and map out the complete potential energy surface of a chemical transformation. These theoretical approaches provide deep insights into the factors governing a reaction's feasibility, rate, and outcome, which can be challenging to determine through experimental means alone.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a cornerstone of computational studies aimed at understanding the reactivity and selectivity of molecules like this compound. DFT methods are used to calculate various molecular properties and reactivity descriptors that explain why a molecule reacts the way it does. researchgate.net
DFT is also instrumental in explaining selectivity, particularly regioselectivity in substitution reactions. By calculating the energies of different possible transition states, the preferred reaction pathway can be identified as the one with the lowest activation barrier. researchgate.netmdpi.com For aromatic systems, analysis of local reactivity descriptors, such as Fukui functions or the molecular electrostatic potential (MEP), can predict the most likely sites for nucleophilic or electrophilic attack. In the case of this compound, an MEP map would reveal regions of significant positive potential on the carbon atoms of the pyridine (B92270) ring, marking them as susceptible to nucleophilic attack.
| DFT-Calculated Parameter | Significance for Reactivity/Selectivity | Predicted Trend for this compound |
|---|---|---|
| Activation Energy (ΔG‡) | Determines the reaction rate; lower values indicate faster reactions. Used to compare competing pathways. | Lower for nucleophilic attack at the electron-deficient C4 position. |
| Reaction Energy (ΔGr) | Indicates the thermodynamic favorability of a reaction; negative values suggest a spontaneous process. | Generally favorable for nucleophilic aromatic substitution reactions. |
| Global Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | High, indicating strong electrophilic character. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution; positive regions indicate sites for nucleophilic attack. | Strong positive potential on ring carbons, especially C4. |
Analysis of Nucleophilic Substitution Pathway Energetics
The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The high degree of fluorination makes the pyridine ring extremely electron-deficient and thus highly activated towards attack by nucleophiles. masterorganicchemistry.com The energetics of this pathway are routinely investigated using computational methods like DFT to understand the reaction mechanism in detail.
The SNAr mechanism typically proceeds via a two-step addition-elimination process. masterorganicchemistry.com
Addition Step: The nucleophile attacks one of the carbon atoms bearing a fluorine atom (typically the C4 position, para to the nitrogen), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is usually the rate-determining step.
Elimination Step: The aromaticity is restored as the leaving group (a fluoride (B91410) ion) is expelled from the intermediate.
Computational analysis focuses on calculating the Gibbs free energies of the reactants, the Meisenheimer intermediate, the transition states for both steps, and the final products. mdpi.com The energy difference between the reactants and the first transition state gives the activation energy (ΔG‡) for the rate-determining addition step. A lower activation energy implies a faster reaction. The stability of the Meisenheimer intermediate also plays a crucial role; the electron-withdrawing fluorine atoms and the ring nitrogen are effective at stabilizing this negative charge, which facilitates the reaction.
| Reaction Coordinate Species | Description | Relative Gibbs Free Energy (ΔG) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0 kcal/mol (Reference) |
| Transition State 1 (TS1) | Formation of the C-Nucleophile bond. | ΔG‡add (Rate-determining barrier) |
| Meisenheimer Intermediate | Stable anionic intermediate. | ΔGintermediate |
| Transition State 2 (TS2) | Cleavage of the C-Fluorine bond. | ΔG‡elim |
| Products | Substituted isonicotinic acid + Fluoride ion | ΔGreaction (Overall thermodynamics) |
Exploration of Electronic Effects on Fluorinated Pyridine Systems
The chemical behavior of this compound is dominated by the profound electronic effects exerted by the four fluorine atoms on the pyridine ring. Fluorine is the most electronegative element, leading to strong electronic perturbations that are analyzed through both computational and spectroscopic methods. rsc.orgresearchgate.net
The primary electronic influence is the powerful negative inductive effect (-I), where the fluorine atoms strongly withdraw electron density from the aromatic ring through the sigma bonds. This effect is cumulative and results in a highly electron-deficient (electrophilic) pyridine system. This electron withdrawal significantly lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govrsc.org The lowering of the LUMO makes the molecule more susceptible to attack by nucleophiles, while the stabilization of the HOMO increases its resistance to oxidation. rsc.orgumons.ac.be
While fluorine exhibits a strong -I effect, it also has a positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density back to the ring's pi system. However, for fluorine, the inductive effect overwhelmingly dominates the mesomeric effect. Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these intramolecular charge delocalizations and their impact on bond strengths. rsc.orgresearchgate.net The net result is a significant polarization of the C-F bonds and a substantial positive partial charge on the ring carbon atoms, which is visualized by Molecular Electrostatic Potential (MEP) maps. rsc.orgresearchgate.net
| Electronic Effect | Description | Consequence for this compound |
|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density through σ-bonds by electronegative fluorine atoms. | Creates a highly electron-deficient ring, activating it for nucleophilic attack. |
| Mesomeric Effect (+M) | Donation of electron density from fluorine lone pairs into the π-system. | Weak and largely overshadowed by the dominant inductive effect. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The -I effect significantly lowers the energy levels of both HOMO and LUMO. nih.gov | Increased stability against oxidation and enhanced electrophilicity. rsc.org |
| Molecular Electrostatic Potential (MEP) | The distribution of charge on the molecule's surface. | Large positive potential on ring carbons, indicating prime sites for nucleophilic attack. rsc.org |
Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that seek to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. nih.gov For a class of compounds like substituted fluoro-isonicotinic acids, a QSRR model could be developed to predict reaction rates or equilibrium constants based on calculated structural or electronic parameters.
The development of a QSRR model involves several key steps:
Data Set Generation: A series of structurally related compounds is synthesized or defined computationally. For this system, this could involve varying the number or position of fluorine substituents on the isonicotinic acid scaffold.
Descriptor Calculation: A set of numerical parameters, known as descriptors, is calculated for each molecule in the series. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), or, more powerfully, quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, partial atomic charges, dipole moments, electrophilicity index). chemrxiv.org
Model Building: Statistical methods, such as multivariate linear regression (MLR), are used to build an equation that links the descriptors (independent variables) to the experimentally measured reactivity (dependent variable). chemrxiv.org
Validation: The predictive power of the model is rigorously tested, often using an external set of compounds not included in the initial model-building process.
| Component | Description | Example |
|---|---|---|
| Dependent Variable (Reactivity) | Experimentally measured indicator of reactivity. | Rate constant (k) for reaction with a standard nucleophile. |
| Independent Variables (Descriptors) | Calculated parameters that describe the molecule's structure and electronics. | LUMO energy, partial charge on C4, dipole moment, global electrophilicity index (ω). |
| Mathematical Model | Equation relating descriptors to reactivity. | log(k) = c0 + c1(ELUMO) + c2(qC4) + ... |
| Objective | To predict the reactivity of new compounds without needing to perform the experiment. | Predicting the reaction rate for a new, unsynthesized fluoro-isonicotinic acid derivative. |
Exploration of 2,3,5,6 Tetrafluoroisonicotinic Acid As a Scaffold in Medicinal Chemistry Research
Strategic Application in Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug discovery, aimed at identifying novel chemotypes with improved pharmacological profiles, enhanced intellectual property positions, and optimized drug-like properties. The highly fluorinated pyridine (B92270) ring of 2,3,5,6-tetrafluoroisonicotinic acid presents a unique and valuable scaffold for such endeavors.
Design Principles for Novel Fluorinated Pyridine-Based Chemotypes
The design of novel chemotypes based on the this compound scaffold is guided by several key principles. The tetrafluorinated pyridine ring is a bioisostere of a phenyl ring but with significantly altered electronic properties. The strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom creates a highly electron-deficient aromatic system. This electronic perturbation can profoundly influence the molecule's interaction with biological targets.
Key design considerations include:
Modulation of pKa: The electron-deficient nature of the tetrafluoropyridyl ring significantly lowers the pKa of the isonicotinic acid moiety, making it a stronger acid compared to its non-fluorinated counterpart. This can be exploited to fine-tune the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Vectorial Display of Substituents: The carboxylic acid group at the 4-position provides a convenient handle for derivatization, allowing for the systematic exploration of chemical space by introducing various substituents. The rigid pyridine core holds these substituents in well-defined spatial orientations, which is crucial for probing pharmacophoric requirements.
Introduction of Novel Interactions: The fluorine atoms can participate in non-covalent interactions that are not possible with hydrogen atoms, such as orthogonal multipolar interactions and halogen bonds. These interactions can contribute to enhanced binding affinity and selectivity for a target protein.
Modulation of Molecular Interactions through Scaffold Modification
Modification of the this compound scaffold allows for the systematic modulation of molecular interactions with a target protein. The electron-deficient nature of the tetrafluoropyridyl ring can influence cation-π and other non-covalent interactions within a binding pocket. For instance, replacing a phenyl group in a known ligand with the tetrafluoropyridyl moiety can alter the electrostatic potential of the molecule, potentially leading to new or enhanced interactions with positively charged amino acid residues in the target's active site.
Furthermore, the fluorine atoms can act as weak hydrogen bond acceptors and can also engage in dipole-dipole and other electrostatic interactions. By strategically placing fluorine atoms on the pyridine ring, medicinal chemists can fine-tune the electronic landscape of the scaffold to optimize its binding to a specific target.
Derivatization for Pharmacophore Elucidation and Target Interaction Profiling
The carboxylic acid functionality of this compound serves as a versatile anchor point for the synthesis of a wide array of derivatives. This derivatization is instrumental in elucidating the key pharmacophoric features required for biological activity and for profiling the interactions of the scaffold with its biological target.
By systematically preparing a library of amides, esters, and other analogues, researchers can probe the structure-activity relationships (SAR) of the scaffold. For example, the synthesis of a series of amide derivatives with varying substituents allows for the exploration of the size, shape, and electronic requirements of the binding pocket. This information is crucial for constructing a pharmacophore model, which is a three-dimensional representation of the essential interactions required for a ligand to bind to a specific target.
The following table provides examples of how different derivatives can be used to probe target interactions:
| Derivative Type | R-Group Variation | Information Gained |
| Amides | Alkyl, Aryl, Heteroaryl | Probing hydrophobic and aromatic interactions |
| Esters | Small to bulky alkyl groups | Investigating steric tolerance in the binding site |
| Ureas/Thioureas | Substituted amines | Exploring hydrogen bonding networks |
These studies, often guided by computational modeling, enable a detailed understanding of how the this compound scaffold and its derivatives interact with the target at a molecular level.
Development of Focused Chemical Libraries for Ligand Discovery
The unique properties of the this compound scaffold make it an attractive core for the development of focused chemical libraries aimed at specific target classes. A focused library is a collection of compounds designed to interact with a particular protein family or a specific biological pathway.
The design of such libraries often begins with the identification of a privileged scaffold, which is a molecular framework that is known to bind to multiple biological targets. The tetrafluoropyridyl core can be considered a privileged scaffold due to its ability to mimic a phenyl ring while offering distinct electronic properties.
The development of a focused library based on this compound would involve:
Scaffold Selection and Validation: Establishing the synthetic feasibility and desirable physicochemical properties of the core scaffold.
Combinatorial Derivatization: Synthesizing a library of compounds by reacting the carboxylic acid group with a diverse set of building blocks (e.g., amines, alcohols).
Computational Design: Utilizing in silico methods to select building blocks that are predicted to have favorable interactions with the target of interest.
High-Throughput Screening: Screening the library against the biological target to identify hit compounds.
Hit-to-Lead Optimization: Further modifying the initial hits to improve their potency, selectivity, and drug-like properties.
The following table illustrates a hypothetical design of a focused library based on the this compound scaffold for screening against a kinase target:
| Building Block (Amine) | Rationale |
| Anilines | To probe for π-stacking interactions in the adenine (B156593) binding region. |
| Benzylamines | To explore interactions in the solvent-exposed region. |
| Heterocyclic amines | To introduce additional hydrogen bond donors and acceptors. |
Through the systematic construction and screening of such focused libraries, the this compound scaffold can be effectively utilized for the discovery of novel ligands with therapeutic potential.
Emerging Research Avenues and Future Perspectives for 2,3,5,6 Tetrafluoroisonicotinic Acid
Sustainable and Green Chemistry Approaches in its Synthesis
The future synthesis of 2,3,5,6-tetrafluoroisonicotinic acid is expected to be heavily influenced by the principles of green chemistry, aiming to reduce the environmental impact of its production. Current synthetic routes often rely on harsh conditions and stoichiometric reagents, which generate significant waste. Emerging research is anticipated to focus on the development of more sustainable and efficient methodologies.
One promising direction is the exploration of catalytic C-H functionalization of tetrafluoropyridine. acs.orgrsc.org This approach would directly introduce the carboxylic acid group, or a precursor, onto the fluorinated pyridine (B92270) ring, avoiding multi-step sequences that are common in traditional syntheses. The use of earth-abundant metal catalysts in these transformations would further enhance the sustainability of the process. nih.gov
Another key area of development will be the use of greener solvents and reaction conditions. The replacement of hazardous organic solvents with bio-based alternatives or even water would significantly improve the environmental profile of the synthesis. rsc.org Furthermore, the application of alternative energy sources, such as microwave irradiation or mechanochemistry (ball-milling), could lead to shorter reaction times, reduced energy consumption, and minimized solvent use. acs.org
Future research could also investigate the use of electrochemistry for the synthesis of fluorinated aromatic carboxylic acids. researchgate.net This technique offers a clean and efficient way to introduce carboxyl groups using carbon dioxide as a renewable C1 source. The development of such electrochemical methods for this compound would represent a significant advancement in its sustainable production.
A summary of potential green chemistry approaches for the synthesis of this compound is presented in Table 1.
| Green Chemistry Approach | Potential Advantages | Key Research Challenges |
| Catalytic C-H Carboxylation | High atom economy, reduced step count. | Development of selective and efficient catalysts. |
| Bio-based Solvents | Reduced toxicity and environmental impact. | Ensuring compatibility with reaction conditions. |
| Microwave-Assisted Synthesis | Faster reaction times, lower energy consumption. | Scale-up and control of reaction parameters. |
| Mechanochemical Synthesis | Solvent-free or reduced solvent conditions. | Ensuring reaction efficiency and product purity. |
| Electrochemical Carboxylation | Use of CO2 as a renewable feedstock. | Development of selective and stable electrodes. |
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
Chemo- and Regioselective Functionalization Strategies
The highly fluorinated nature of the pyridine ring in this compound presents both a challenge and an opportunity for its derivatization. Future research will undoubtedly focus on developing highly chemo- and regioselective functionalization strategies to access a diverse range of novel compounds with tailored properties.
One of the primary challenges is the selective activation of specific C-F bonds in the presence of the carboxylic acid group. tandfonline.comresearchgate.net Transition-metal-catalyzed cross-coupling reactions are expected to play a pivotal role in this area. acs.org For instance, the development of nickel-catalyzed reactions could enable the selective replacement of a fluorine atom with various organic fragments. acs.org Gold-catalyzed couplings of polyfluoroarenes with organogermanes have also shown promise for chemoselective C-C bond formation. arxiv.org
Another emerging strategy is the use of directing groups to control the regioselectivity of C-H functionalization on an attached substituent or to influence reactions on the pyridine ring itself. While the parent molecule lacks C-H bonds on the pyridine ring, functionalization of substituents introduced at the carboxylic acid position could be guided by this approach.
Furthermore, chemo-enzymatic cascade reactions could offer a highly selective and environmentally friendly route to functionalized derivatives. researchgate.net The use of enzymes to catalyze specific transformations could overcome challenges associated with traditional chemical methods, such as the need for protecting groups and the generation of isomeric mixtures.
Table 2 outlines potential chemo- and regioselective functionalization strategies for this compound.
| Functionalization Strategy | Target Transformation | Potential Advantages |
| Transition-Metal Catalysis | Selective C-F activation and substitution. | Access to a wide range of derivatives. |
| Directing Group Strategies | Regiocontrolled functionalization. | High selectivity and predictability. |
| Organocatalysis | Metal-free and environmentally benign transformations. | Mild reaction conditions and high functional group tolerance. |
| Chemo-enzymatic Cascades | Highly selective and sustainable synthesis. | High enantioselectivity and reduced waste. |
Table 2: Potential Chemo- and Regioselective Functionalization Strategies
Interdisciplinary Research Integrating Advanced Analytical Techniques
A deeper understanding of the structure, properties, and reactivity of this compound and its derivatives will be crucial for their rational application. Future research will necessitate an interdisciplinary approach, integrating advanced analytical techniques to provide detailed molecular-level insights.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹⁹F NMR, will continue to be an indispensable tool for the characterization of these compounds. nih.gov Advanced NMR techniques, such as noise-reduced quantitative ¹⁹F NMR, could be employed for the trace analysis and quantification of fluorinated species in complex matrices. nih.gov Computational protocols for predicting ¹⁹F NMR parameters will also aid in structure elucidation. mines.edu
Mass spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), will be essential for the identification and quantification of this compound and its metabolites or degradation products in various samples. nih.govnih.gov High-resolution mass spectrometry will provide accurate mass measurements, facilitating the determination of elemental compositions.
X-ray crystallography and 3D electron diffraction will provide definitive structural information on the solid-state conformations of this compound and its derivatives. nih.govnanomegas.com This information is vital for understanding intermolecular interactions and for the design of materials with specific properties.
An overview of advanced analytical techniques for the study of this compound is provided in Table 3.
| Analytical Technique | Information Provided | Potential Applications |
| Advanced NMR Spectroscopy | Detailed structural information, quantification. | Reaction monitoring, purity assessment, structural elucidation. |
| High-Resolution Mass Spectrometry | Accurate mass and elemental composition. | Metabolite identification, trace analysis, impurity profiling. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Conformation analysis, crystal engineering, material design. |
| 3D Electron Diffraction | Structure determination of nanocrystalline materials. | Analysis of poorly crystalline samples and polymorphs. |
Table 3: Advanced Analytical Techniques for the Characterization of this compound and its Derivatives
Predictive Modeling for Rational Design and Synthesis
The integration of computational chemistry and machine learning is set to revolutionize the way chemical research is conducted. For this compound, predictive modeling will play a crucial role in the rational design of new derivatives and the optimization of their synthetic routes.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. researchgate.netnih.gov These calculations can help in predicting the most likely sites for functionalization and in understanding the factors that control the chemo- and regioselectivity of reactions. DFT can also be used to predict spectroscopic properties, aiding in the interpretation of experimental data.
Machine learning (ML) models are emerging as powerful tools for predicting reaction outcomes and for the de novo design of molecules with desired properties. acs.orgrsc.org For instance, ML models could be trained to predict the regioselectivity of electrophilic aromatic substitution reactions on derivatives of this compound. rsc.orgnih.govnih.gov Furthermore, generative ML models could be used to design novel derivatives with optimized properties for specific applications.
The development of automated workflows that combine quantum mechanics-based calculations with machine learning will enable the high-throughput screening of potential synthetic routes and the identification of optimal reaction conditions. beilstein-journals.org This will accelerate the discovery and development of new functional molecules based on the this compound scaffold.
Table 4 summarizes the potential applications of predictive modeling in the study of this compound.
| Predictive Modeling Approach | Application | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies, reactivity prediction. | Rationalization of experimental observations, guidance for reaction optimization. |
| Machine Learning (ML) | Prediction of regioselectivity, molecular design. | Accelerated discovery of new reactions and molecules with desired properties. |
| Automated QM/ML Workflows | High-throughput screening of synthetic routes. | Identification of efficient and sustainable synthetic pathways. |
Table 4: Predictive Modeling for the Rational Design and Synthesis of this compound Derivatives
Q & A
Basic Synthesis: What optimized methods exist for synthesizing 2,3,5,6-tetrafluoroisonicotinic acid with minimal byproducts?
Answer: A modified synthesis using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) followed by carbonation with CO₂ suppresses the formation of 2,3,5,6-tetrafluorobenzoic acid, a common byproduct. By adding a surplus of n-BuLi (>2 equivalents), the reaction achieves 95% yield of pure product without extensive purification . This method is scalable for gram-scale production, critical for ligand synthesis in coordination polymers and metal-organic frameworks (MOFs).
Advanced Synthesis: How can halogen exchange fluorination improve regioselectivity in derivatives of this compound?
Answer: Halogen exchange fluorination (e.g., replacing chlorine with fluorine) enhances regioselectivity in derivatives like 2,3,5,6-tetrafluorobenzyl alcohol. This involves controlled reaction conditions (temperature, solvent polarity) to minimize side reactions. For example, methyl 2,3,5,6-tetrafluorobenzoate is synthesized via hydrolysis and esterification, validated by GC-MS and NMR .
Basic Characterization: What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Answer:
- NMR and Mass Spectrometry : Verify substituent positions and purity (e.g., coupling constants for fluorine atoms) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves hydrogen-bonding networks in hydrated forms (e.g., H₂tfBDC·3.5H₂O, space group P21/c) .
- Elemental Analysis : Confirms stoichiometry, especially for ammonium adducts .
Advanced Characterization: How do thermal stability and decomposition pathways of ammonium salts of this compound affect their application in MOFs?
Answer: Thermogravimetric analysis (TGA) shows that (NH₄)₂tfBDC is stable up to 250°C. Decomposition above this temperature produces mixed phases (e.g., 1:1 adducts of acid and ammonium salt), identified via XRPD and recrystallization in acetone. This impacts MOF design, as thermal stability dictates ligand suitability for gas storage applications .
Basic Physicochemical Properties: What are the pKa and solubility profiles of this compound in aqueous and organic solvents?
Answer:
- pKa : Estimated at 0.95 (predicted) for the dicarboxylic acid form, critical for proton transfer in catalytic reactions .
- Solubility : Low in water (very faint turbidity in hot water) but enhanced in polar aprotic solvents (e.g., THF, acetone) .
Advanced Functionalization: What strategies enable selective functionalization at the 4-position of this compound for radiopharmaceutical labeling?
Answer: DCC-mediated coupling with 2,3,5,6-tetrafluorophenol introduces fluorine-18 isotopes for PET tracers. For example, [¹⁸F]1 is synthesized in 41% yield, validated by radio-TLC and HPLC . Alternatively, iodination at the 4-position (e.g., 2,3,5,6-tetrafluoro-4-iodobenzoic acid) enables cross-coupling reactions in drug discovery .
Basic Safety: What precautions are required when handling this compound due to its corrosive and irritant properties?
Answer:
- Storage : Sealed in dry conditions at room temperature .
- Protection : Use gloves (nitrile), goggles, and fume hoods. Avoid inhalation; rinse exposed skin/eyes with water (S26/S36 safety protocols) .
- Waste Disposal : Neutralize with bicarbonate before disposal.
Advanced Applications: How does this compound act as a ligand in homochiral MOFs for enantioselective catalysis?
Answer: The tetrafluorinated dicarboxylate ligand (tfBDC²⁻) coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Fluorine substituents enhance Lewis acidity at metal centers, improving catalytic activity in asymmetric reactions like epoxide ring-opening. Post-synthetic modification with chiral amines further boosts enantioselectivity .
Data Contradiction: How to resolve discrepancies in reported nitrogen content for ammonium 2,3,5,6-tetrafluorobenzoate adducts?
Answer: Elemental analysis of adducts (e.g., 5) may show mismatches between observed (5.98% N) and calculated (3.46% N) values. This indicates non-stoichiometric ammonium salt incorporation, resolved via recrystallization and SCXRD to confirm adduct ratios .
Analytical Challenges: What methods address quantification challenges for trace impurities in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
